(2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid
Description
(2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyl group at the 4S position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a carboxylic acid moiety at the 2S position. The 5-oxo group introduces a carbonyl functionality, distinguishing it from non-oxidized pyrrolidine analogs. This compound serves as a critical intermediate in organic synthesis, particularly in peptide coupling and medicinal chemistry, where its stereochemistry and protective groups enable controlled reactivity .
Properties
IUPAC Name |
(2S,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-16(22)18-13(15(20)21)10-12(14(18)19)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,20,21)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWRRQKSWFRJSV-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Glutamic Acid
The foundational step involves protecting the α-amino group of glutamic acid with a Boc group. As detailed in CN108863888B , this is achieved via two pathways:
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Route A : Reaction of H-Glu-OEt (ethyl ester of glutamic acid) with Boc anhydride in acetone, catalyzed by sodium carbonate at 15–25°C for 6–12 hours. Molar ratios of H-Glu-OEt to Boc anhydride range from 1:1 to 1:1.5, with solvent volumes of 4 mL acetone per gram of Boc anhydride.
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Route B : Direct esterification of Boc-Glu-OH using ethyl acetate and diazomethane at –10–0°C for 12–24 hours, followed by pH adjustment with dicyclohexylamine.
Table 1: Comparative Conditions for Boc Protection
| Parameter | Route A (H-Glu-OEt) | Route B (Boc-Glu-OH) |
|---|---|---|
| Temperature | 15–25°C | –10–0°C |
| Reaction Time | 6–12 hours | 12–24 hours |
| Catalyst/Base | Sodium carbonate | Diazomethane |
| Solvent | Acetone | Ethyl acetate |
| Yield (Reported) | Not specified | Not specified |
Route B avoids the use of Boc anhydride, reducing costs but requiring handling of hazardous diazomethane.
Stereoselective Introduction of the 4S-Benzyl Group
Alkylation Strategies
The 4S-benzyl group is introduced via stereocontrolled alkylation of a γ-hydroxyglutamic acid intermediate. WO2014206257A1 discloses a hydrogenation-based approach using chiral catalysts:
Hydrogenolysis and Benzylation
Post-hydrogenation, the p-methoxybenzyl group is removed via hydrogenolysis, and the resulting hydroxyl group is benzylated using benzyl bromide under Mitsunobu conditions (DIAD, PPh₃). This step achieves >95% regioselectivity for the 4S position when conducted at –20°C.
Table 2: Conditions for Stereoselective Benzylation
| Parameter | Value |
|---|---|
| Catalyst | Chiral Ru-based catalyst |
| Hydrogen Pressure | 1.4–1.5 MPa |
| Temperature | 50°C |
| Solvent | Ethanol/DMF (5:1) |
| Diastereomeric Excess | 61.1% ee |
Cyclization and Oxidation to the 5-Oxo Functionality
Intramolecular Cyclization
The Boc-protected, benzylated glutamic acid derivative undergoes cyclization to form the pyrrolidine ring. CN108863888B activates the α-carboxyl group using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at –10–0°C for 12–24 hours. Subsequent treatment with 4-dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIEA) at 10–20°C induces cyclization, yielding the pyrrolidine core.
| Step | Conditions | Yield |
|---|---|---|
| Carboxyl Activation | NHS/DCC, THF, –10–0°C, 12–24h | 75–85% |
| Cyclization | DMAP/DIEA, 10–20°C, 6–12h | 70–80% |
| Oxidation | Swern, –50°C, 2h | 85–90% |
Comparative Analysis of Methodologies
Efficiency and Scalability
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CN108863888B offers a streamlined route but requires hazardous reagents (e.g., diazomethane).
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WO2014206257A1 achieves superior stereocontrol via hydrogenation but suffers from moderate ee (61.1%).
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US9035062B2 employs multi-step protection/deprotection, yielding high-purity products at the cost of complexity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while substitution of the benzyl group can lead to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Arginase
One of the notable applications of (2S,4S)-4-benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is its use as a precursor in the synthesis of arginase inhibitors. Arginase is an enzyme that plays a crucial role in the urea cycle and has been implicated in various diseases, including cancer and cardiovascular disorders. Compounds derived from this pyrrolidine structure have shown promising activity against human arginase isoforms (hARG-1 and hARG-2) with IC50 values in the nanomolar range .
Therapeutic Potential
Research indicates that inhibiting arginase can enhance the efficacy of immune responses by increasing the availability of L-arginine, a substrate for nitric oxide synthase. This mechanism has been explored in cancer therapies where the tumor microenvironment often becomes immunosuppressive due to arginase activity .
Synthesis of Bioactive Compounds
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, it can be utilized to produce derivatives with enhanced pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that can introduce other functional groups necessary for biological activity .
Optimization of Synthetic Routes
The synthesis of this compound has been optimized through multi-component reactions and Ugi reactions, which facilitate the formation of complex structures with high yields. This optimization is crucial for scaling up production for further research and development .
Case Studies
Mechanism of Action
The mechanism of action of (2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various biochemical pathways. The benzyl group enhances its binding affinity to target proteins, facilitating its role in enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared below with three structurally related pyrrolidine derivatives:
Key Observations :
- Substituent Effects: The 4S-benzyl group in the target compound enhances steric bulk compared to the phenoxy group in the analog from . This difference impacts solubility and reactivity in coupling reactions .
- 5-Oxo Group: The carbonyl at the 5-position increases electrophilicity, making the target compound prone to nucleophilic attack or ring-opening reactions, unlike non-oxidized analogs .
- Boc Protection: All Boc-protected analogs share stability under basic conditions, but the 5-oxo group may alter deprotection kinetics compared to hydroxyl or phenoxy variants .
Research Findings
- Medicinal Chemistry : The hydroxyl-bearing analog in is incorporated into VHL-targeted PROTACs, suggesting that substituents at the 4-position (e.g., benzyl vs. hydroxy) dictate target protein binding .
Biological Activity
(2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid, also known by its CAS number 83623-78-3, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- CAS Number : 83623-78-3
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound.
Research Findings
- Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using an MTT assay. Results indicated that compounds similar to (2S,4S)-4-Benzyl exhibited significant cytotoxicity, reducing cell viability by approximately 66% at a concentration of 100 µM compared to standard chemotherapeutics like cisplatin .
- Structure-Activity Relationship : The activity of these compounds appears to be structure-dependent. For instance, derivatives with free amino groups showed enhanced anticancer activity compared to those with acetylamino groups .
- Case Study : In a comparative study of various 5-oxopyrrolidine derivatives, it was noted that compounds with specific substitutions demonstrated superior anticancer effects while maintaining lower cytotoxicity towards non-cancerous cells. This suggests the potential for developing targeted therapies with fewer side effects .
Antimicrobial Activity
The antimicrobial efficacy of (2S,4S)-4-Benzyl has also been evaluated against multidrug-resistant pathogens.
Research Findings
- Pathogen Testing : In vitro studies assessed the compound's effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated promising antimicrobial activity against these resistant strains .
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were determined in comparison to established antibiotics. Notably, it exhibited lower MIC values against resistant strains, indicating its potential as a novel antimicrobial agent .
- Broader Spectrum Activity : Further investigations revealed that derivatives similar to (2S,4S)-4-Benzyl could act against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are notorious for their resistance to conventional treatments .
Data Summary
Q & A
Q. What are the common synthetic routes for (2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid, and what are the critical intermediates?
- Methodological Answer : The synthesis typically starts with chiral precursors such as L-proline derivatives. Key steps include:
- Protection of the amine group : Using tert-butyloxycarbonyl (Boc) anhydride to introduce the Boc group, ensuring regioselectivity .
- Ring formation : Cyclization under controlled conditions (e.g., using dichloromethane or acetonitrile as solvents) to form the pyrrolidine backbone .
- Functionalization : Introducing the benzyl group via nucleophilic substitution or coupling reactions. Critical intermediates include Boc-protected pyrrolidine carboxylic acid esters and brominated aromatic precursors .
- Purification : Column chromatography or recrystallization to isolate the target compound .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer :
- Analytical Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and identify byproducts .
- Spectroscopic Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity, focusing on diagnostic signals (e.g., Boc group at ~1.4 ppm, carboxylic proton at ~12 ppm) .
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain high-purity crystals .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile solvents .
- Toxicological Risks : The compound may cause respiratory irritation (H335) and skin irritation (H315). Avoid inhalation and direct contact; implement proper ventilation .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve stereochemical control during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or metal complexes) to enhance (2S,4S) configuration fidelity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, improving stereoselectivity. For example, acetonitrile may reduce racemization during coupling steps .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize thermal epimerization .
Q. What strategies are effective in resolving contradictions in spectroscopic data when characterizing this compound?
- Methodological Answer :
- Multi-Technique Analysis : Cross-validate NMR data with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. For instance, HRMS confirms the molecular ion ([M+H]⁺ at m/z 308.2), while IR identifies carbonyl stretches (~1700 cm⁻¹) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in stereochemical assignments .
- X-ray Crystallography : Resolve absolute configuration disputes via single-crystal diffraction studies .
Q. How can the structure-activity relationship (SAR) of this compound be investigated to assess its potential in drug development?
- Methodological Answer :
- Bioisosteric Replacement : Modify the benzyl or Boc group to evaluate effects on biological activity. For example, replacing benzyl with a naphthyl group alters lipophilicity and target binding .
- Enzymatic Assays : Test inhibition of proteases or kinases (e.g., HIV-1 protease) to quantify potency (IC₅₀ values) .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
